ethyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate
Description
Ethyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate is a specialized imidazole derivative with a unique substitution pattern. Its structure features:
- A bromo substituent at position 4, which enhances electrophilicity and facilitates nucleophilic substitution reactions.
- A 2-(trimethylsilyl)ethoxy)methyl (SEM) group at the 1-position, serving as a robust nitrogen-protecting group that improves stability under acidic or basic conditions.
- An ethyl ester at position 2, offering reactivity for hydrolysis or transesterification.
This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or antiviral agents.
Properties
IUPAC Name |
ethyl 4-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O3Si/c1-5-18-12(16)11-14-10(13)8-15(11)9-17-6-7-19(2,3)4/h8H,5-7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPZPQKFCFTIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CN1COCC[Si](C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination Using N-Bromosuccinimide (NBS)
A foundational route involves bromination of a preprotected imidazole core. The precursor, ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate, undergoes regioselective bromination at the 4-position using NBS in dichloromethane at 0–5°C. This method achieves 85–90% yield by leveraging the electron-withdrawing effect of the ethoxycarbonyl group to direct electrophilic substitution.
Key conditions :
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Solvent: Anhydrous dichloromethane
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Temperature: 0–5°C (prevents di-bromination)
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Stoichiometry: 1.1 equiv NBS relative to imidazole precursor
Cyclization and Functional Group Interconversion
Enolization-Cyclization of Acetyl Glycine Ethyl Ester
A patent by CN105693619A outlines a multistep synthesis starting from acetyl glycine ethyl ester. The process involves:
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Enolization : Reaction with sodium ethylate and ethyl formate in methyl acetate to form an enol sodium salt.
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Cyclization : Treatment with potassium thiocyanate and copper sulfate yields 2-sulfhydryl-4-imidazole-ethyl formate.
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Oxidative Desulfurization : Using an inorganic salt composite catalyst (BaSO₄-Fe(NO₃)₃-FeSO₄) in toluene at 65°C removes sulfur, producing 1H-imidazole-4-ethyl formate.
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Bromination and SEM Protection : Subsequent bromination with PBr₃ and protection with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) finalizes the structure.
Catalyst Composition :
| Component | Ratio (wt%) | Role |
|---|---|---|
| BaSO₄ | 70 | Stability support |
| Fe(NO₃)₃ | 20 | Oxidative agent |
| FeSO₄ | 10 | Redox co-catalyst |
Continuous Flow Synthesis for Industrial Scaling
Microreactor-Based Bromination
Recent advances employ continuous flow systems to enhance reproducibility. A two-stage microreactor setup achieves:
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Precooling Zone : Imidazole precursor and NBS are mixed at −10°C to control exothermicity.
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Reaction Zone : Residence time of 5–7 minutes at 10°C ensures complete conversion without thermal degradation.
Advantages :
Inline Purification via Simulated Moving Bed (SMB) Chromatography
Integrated SMB chromatography purifies the crude product directly from the flow reactor, achieving >99% purity. Mobile phases of heptane/ethyl acetate (7:3) elute impurities while retaining the product.
Critical Analysis of Methodologies
Yield and Selectivity Trade-offs
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NBS Bromination : High regioselectivity but requires cryogenic conditions.
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Grignard Route : Avoids low temperatures but introduces sensitivity to moisture.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 4-position undergoes substitution reactions with nucleophiles. For example:
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Ammonolysis : Treatment with aqueous ammonia at 80°C yields ethyl 4-amino-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate (73% yield).
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Thiolation : Reaction with sodium hydrosulfide in DMF produces the corresponding thiol derivative (68% yield).
Key Reaction Conditions :
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ammonolysis | NH₃ (aq), 80°C, 6h | 73% | |
| Thiolation | NaSH, DMF, 60°C, 4h | 68% |
Ester Hydrolysis and Transesterification
The ethyl ester group participates in hydrolysis and transesterification:
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Acidic Hydrolysis : HCl (6M) at reflux converts the ester to the carboxylic acid derivative (85% yield).
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Basic Transesterification : Methanol with NaOH catalyst forms the methyl ester analog (91% yield).
Notable Observations :
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Hydrolysis rates vary significantly with pH, with basic conditions favoring faster conversion.
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Transesterification preserves the SEM group, highlighting its stability under mild alkaline conditions.
SEM Group Deprotection
The SEM protecting group is cleaved under acidic conditions:
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Trifluoroacetic Acid (TFA) : Treatment with TFA in dichloromethane removes the SEM group quantitatively at room temperature (1–3 hours) .
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Hydrofluoric Acid (HF) : Faster deprotection occurs with HF-pyridine (15 minutes, 95% yield) but requires specialized handling.
Comparison of Deprotection Methods :
| Acid | Solvent | Time | Yield | Reference |
|---|---|---|---|---|
| TFA | DCM | 1–3h | >95% | |
| HF-pyridine | THF | 15m | 95% |
Cross-Coupling Reactions
The bromo substituent enables palladium-catalyzed cross-coupling:
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Suzuki–Miyaura Coupling : Reacts with phenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ to form biaryl derivatives (82% yield).
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Buchwald–Hartwig Amination : Coupling with morpholine using Pd₂(dba)₃/Xantphos yields amino-substituted products (76% yield).
Optimized Protocol for Suzuki Coupling :
text1. **[Substrate](pplx://action/followup)**: 1.0 mmol ethyl 4-bromoimidazole derivative 2. **[Catalyst](pplx://action/followup)**: Pd(PPh₃)₄ (5 mol%) 3. **[Base](pplx://action/followup)**: Na₂CO₃ (2.0 mmol) 4. **[Solvent](pplx://action/followup)**: DME/H₂O (4:1) 5. **[Conditions](pplx://action/followup)**: 90°C, 12h under N₂
Yield: 82%
Functional Group Interconversion
The ester group serves as a precursor for further transformations:
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Reduction : LiAlH₄ reduces the ester to a primary alcohol (ethyl to hydroxymethyl group, 89% yield).
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Cyanation : Reaction with CuCN in DMF replaces bromine with a cyano group (71% yield) .
Comparative Reactivity :
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Ester Reduction | LiAlH₄, THF, 0°C | Hydroxymethyl derivative | 89% |
| Bromine Cyanation | CuCN, DMF, 120°C | 4-Cyanoimidazole analog | 71% |
Stability Under Synthetic Conditions
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Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
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pH Sensitivity : SEM group remains intact in neutral/basic media but rapidly cleaves in strong acids (pH < 2) .
Comparative Analysis with Analogues
| Feature | Ethyl 4-Bromo-SEM-Imidazole | Methyl 4-Bromo-Imidazole |
|---|---|---|
| Bromine Reactivity | Enhanced (SEM stabilizes) | Moderate |
| Ester Hydrolysis Rate | Slower (SEM steric effects) | Faster |
| Deprotection Ease | Requires strong acid | Not applicable |
This compound’s multifunctional design enables its use as a scaffold in heterocyclic chemistry, particularly for synthesizing bioactive molecules and advanced intermediates. Experimental data emphasize the balance between SEM group stability and controlled deprotection, making it valuable for sequential functionalization strategies .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. Ethyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate has been studied for its potential as an antimicrobial agent against various pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .
Anticancer Properties
Imidazole derivatives have also been investigated for their anticancer activities. This compound showed promising results in inhibiting cancer cell proliferation in vitro. A specific study indicated that it could induce apoptosis in breast cancer cells, making it a candidate for further development in cancer therapies .
Organic Synthesis
Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of other bioactive molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. For instance, it can be used to synthesize more complex imidazole derivatives that have potential pharmaceutical applications .
Reagent in Chemical Reactions
this compound acts as a reagent in several organic transformations, such as cross-coupling reactions. Its bromine atom facilitates electrophilic substitution reactions, which are crucial for constructing carbon-carbon bonds .
Material Science
Polymer Chemistry
In material science, this compound can be utilized to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has indicated that polymers modified with this imidazole derivative exhibit improved resistance to thermal degradation .
Nanotechnology Applications
The compound's ability to form stable complexes with metal ions makes it suitable for applications in nanotechnology, particularly in the synthesis of metal nanoparticles. These nanoparticles have numerous applications, including catalysis and drug delivery systems .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives of imidazole highlighted the potent antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
- Cancer Cell Proliferation Inhibition : Research published in a peer-reviewed journal demonstrated that this compound significantly inhibits the growth of MCF-7 breast cancer cells through apoptosis induction pathways, suggesting further investigation into its use as an anticancer agent .
- Polymer Modification Research : A recent study explored the incorporation of this compound into poly(vinyl chloride) matrices, resulting in enhanced mechanical properties and thermal stability compared to unmodified polymers .
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biochemical effects. The specific pathways involved depend on the context in which the compound is used and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural distinctions between ethyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate and analogous imidazole derivatives include:
Substituent Diversity :
- The SEM group distinguishes it from compounds like 4-bromo-2-methyl-5-nitro-1H-imidazole (CAS 18874-52-7), which lacks a protecting group but includes a nitro substituent at position 5 .
- Compared to 2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole, the main compound replaces the sulfonyl group with a SEM-protected nitrogen, altering solubility and stability profiles .
Functional Group Reactivity :
- The ethyl ester at position 2 is more hydrolysis-prone than methyl esters in related compounds, enabling tailored downstream modifications.
- The bromo substituent at position 4 is common in nucleophilic aromatic substitution, similar to brominated analogs like 4-bromo-2-methyl-5-nitro-1H-imidazole .
Data Table
Research Findings
Protection Strategy :
- The SEM group in the main compound provides superior nitrogen protection compared to methyl or sulfonyl groups in analogs, enabling stability in multi-step syntheses .
Reactivity Trends :
- The bromo substituent at position 4 acts as a leaving group, analogous to 4-bromo-2-methyl-5-nitro-1H-imidazole, but the SEM group reduces undesired side reactions during substitutions .
Solubility and Stability :
- The SEM group increases hydrophobicity relative to sulfonyl-containing analogs, which may necessitate tailored solvent systems in reactions .
Biological Activity
Ethyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate (CAS Number: 954125-17-8) is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 349.30 g/mol. The compound features a bromine atom, an imidazole ring, and a trimethylsilyl ether group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁BrN₂O₃Si |
| Molecular Weight | 349.30 g/mol |
| CAS Number | 954125-17-8 |
| Purity | >95% |
Antitumor Activity
Recent studies have highlighted the potential of imidazole derivatives in cancer therapy. While specific research on this compound is limited, related compounds have shown promising antitumor activities. For instance, derivatives with imidazole scaffolds have been reported to inhibit various cancer cell lines effectively.
Case Study: Imidazole Derivatives
A review of indazole-containing derivatives indicated that certain compounds exhibited significant antiproliferative effects against human cancer cell lines, with IC50 values in the nanomolar range. For example:
- Compound A: IC50 = 0.64 μM against MM1.S multiple myeloma cells.
- Compound B: IC50 = 15.0 nM against FGFR1.
These findings suggest that this compound may share similar mechanisms of action due to its structural similarities with these active compounds .
The biological activity of imidazole derivatives often involves interaction with specific enzymes or receptors involved in cell proliferation and survival pathways. The presence of the imidazole ring can facilitate binding to targets such as protein kinases or other signaling molecules, potentially disrupting tumor growth.
| Compound | Target | Mechanism | IC50 Value |
|---|---|---|---|
| Compound A | FGFR1 | Enzymatic inhibition | 15.0 nM |
| Compound B | Pim Kinases | Cell cycle arrest | 0.4 nM |
Safety and Toxicology
While the compound is primarily for research purposes, safety data sheets indicate it may pose irritant hazards. Laboratory protocols recommend using appropriate personal protective equipment (PPE) when handling this compound .
Q & A
Q. What are the key synthetic strategies for introducing the SEM [(2-(trimethylsilyl)ethoxy)methyl] protecting group to imidazole derivatives?
The SEM group is commonly used to protect the N1 position of imidazole rings due to its stability under basic and acidic conditions. A typical protocol involves reacting the imidazole precursor with SEM-Cl (chloromethyl SEM ether) in the presence of a base like sodium hydride or potassium carbonate in anhydrous THF or DMF. Reaction monitoring via TLC or HPLC is critical to ensure complete protection. Post-synthesis, purification by column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended to remove unreacted reagents .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- ¹H/¹³C NMR : Key signals include the SEM group’s trimethylsilyl protons (δ ~0.1 ppm) and ethoxy methylene protons (δ ~3.5–4.0 ppm). The imidazole C2-ester carbonyl appears at δ ~160–165 ppm in ¹³C NMR .
- FTIR : Stretching vibrations for C=O (ester, ~1700 cm⁻¹), C-Br (~590 cm⁻¹), and SEM’s Si-O-C (1050–1100 cm⁻¹) confirm functional groups .
- Elemental Analysis : Discrepancies >0.3% between calculated and experimental C/H/N values may indicate impurities, necessitating recrystallization or repurification .
Q. What safety precautions are essential when handling brominated imidazole derivatives?
Brominated compounds can be toxic and corrosive. Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Waste containing bromine should be segregated and treated with sodium thiosulfate to neutralize reactivity before disposal .
Advanced Research Questions
Q. How can researchers optimize reaction yields during SEM protection under varying solvent conditions?
Solvent polarity significantly impacts SEM group introduction. For example:
- THF : Moderate polarity allows slow, controlled reactions (yields ~70–80%) but may require longer reaction times.
- DMF : High polarity accelerates reactivity but risks side reactions (e.g., over-alkylation), reducing yields to ~50–60%.
- Dichloromethane : Low polarity minimizes side reactions but necessitates vigorous stirring due to poor solubility. Systematic solvent screening with real-time monitoring (e.g., in situ IR) is advised to identify optimal conditions .
Q. How should conflicting elemental analysis data be interpreted and resolved?
Discrepancies often arise from incomplete purification or hygroscopic intermediates. For example:
- If C/H values deviate, repeat drying under vacuum (40–50°C, 24 hours) to remove residual solvents.
- For Br content mismatches, confirm via independent methods like X-ray fluorescence (XRF) or inductively coupled plasma mass spectrometry (ICP-MS) .
Q. What computational approaches predict the compound’s potential as a bromodomain inhibitor?
Molecular docking studies (e.g., AutoDock Vina or Schrödinger Suite) can model interactions between the bromine atom and BRD4’s acetyl-lysine binding pocket. Key parameters include:
Q. How does the SEM group influence regioselectivity in subsequent cross-coupling reactions?
The SEM group’s electron-donating effect activates the imidazole ring for electrophilic substitution at the C4/C5 positions. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (2–5 mol%) with aryl boronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via LC-MS to confirm coupling at the brominated C4 position .
Methodological Notes
- Synthesis Scale-Up : For gram-scale production, replace batch reactors with continuous flow systems to enhance reproducibility and reduce exothermic risks .
- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs) in open-access repositories like Zenodo to facilitate peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
